molecular formula C29H44N2O6 B12744573 Finalgon CAS No. 93746-32-8

Finalgon

Cat. No.: B12744573
CAS No.: 93746-32-8
M. Wt: 516.7 g/mol
InChI Key: NNYPTHPMIHGVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Finalgon is a topical ointment primarily used for the relief of muscle and joint pain. It contains two active ingredients: nonivamide and nicoboxil. Nonivamide is a synthetic capsaicinoid, similar to the compound found in chili peppers, while nicoboxil is a nicotinic acid ester. These ingredients work together to provide a warming sensation that helps alleviate pain by increasing blood flow to the affected area .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nonivamide: Nonivamide is synthesized through the reaction of vanillylamine with pelargonic acid. The reaction typically occurs under mild heating conditions and in the presence of a catalyst to facilitate the formation of the amide bond.

    Nicotinic Acid Butoxyethyl Ester (Nicoboxil): Nicoboxil is synthesized by esterifying nicotinic acid with butoxyethanol. This reaction is typically carried out under acidic conditions to promote esterification.

Industrial Production Methods

Industrial production of Finalgon involves the large-scale synthesis of nonivamide and nicoboxil, followed by their incorporation into a suitable ointment base. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Nonivamide can undergo oxidation reactions, particularly at the vanillyl group, leading to the formation of quinones.

    Reduction: Nicoboxil can be reduced to its corresponding alcohol under mild reducing conditions.

    Substitution: Both nonivamide and nicoboxil can undergo substitution reactions, particularly at the amide and ester functionalities, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

Mechanism of Action

Finalgon exerts its effects through a combination of actions by its active ingredients:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Finalgon

This compound’s unique combination of nonivamide and nicoboxil provides a synergistic effect that enhances its pain-relieving properties. The dual action of capsaicinoid-induced heat and nicotinic acid ester-induced vasodilation makes it particularly effective for localized pain relief .

Properties

CAS No.

93746-32-8

Molecular Formula

C29H44N2O6

Molecular Weight

516.7 g/mol

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate;4-hydroxy-3-methoxy-N-nonylbenzamide

InChI

InChI=1S/C17H27NO3.C12H17NO3/c1-3-4-5-6-7-8-9-12-18-17(20)14-10-11-15(19)16(13-14)21-2;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h10-11,13,19H,3-9,12H2,1-2H3,(H,18,20);4-6,10H,2-3,7-9H2,1H3

InChI Key

NNYPTHPMIHGVJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.